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Introduction
Avitriptan (BMS-180048) is a selective serotonin 5-HT1B and 5-HT1D receptor agonist

belonging to the triptan class of drugs, investigated for the acute treatment of migraine.[1]

Developed by Bristol-Myers Squibb, Avitriptan reached Phase III clinical trials before its

development was discontinued due to observations of transiently elevated liver enzymes at

high doses (150 mg).[2] This guide provides a comprehensive overview of the pharmacological

profile of Avitriptan, detailing its receptor binding affinity, functional activity, pharmacokinetics,

and mechanism of action, supported by experimental methodologies and visual

representations of key biological pathways.

Mechanism of Action
Like other triptans, Avitriptan's primary mechanism of action is the agonism of 5-HT1B and 5-

HT1D receptors.[1] These receptors are predominantly located on intracranial blood vessels

and presynaptic trigeminal nerve endings. Activation of 5-HT1B receptors on the smooth

muscle of cerebral and meningeal arteries is thought to induce vasoconstriction of these

painfully dilated vessels during a migraine attack.[3] Agonism of presynaptic 5-HT1D receptors

on trigeminal nerve terminals inhibits the release of pro-inflammatory vasoactive

neuropeptides, such as calcitonin gene-related peptide (CGRP), substance P, and neurokinin

A, further contributing to the alleviation of migraine pain.[3]
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In addition to its primary targets, Avitriptan has been identified as a weak agonist of the aryl

hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the metabolism

of xenobiotics. This off-target activity may have implications for its metabolic profile and the

adverse events observed in clinical trials.

Receptor Binding and Functional Activity
Avitriptan demonstrates high affinity and selectivity for 5-HT1B and 5-HT1D receptors, with

lower affinity for other serotonin receptor subtypes. Its functional activity as an agonist at these

receptors has been characterized in various in vitro and in vivo models.

Data Presentation: Receptor Binding Affinity and
Functional Activity

Receptor Subtype
Binding Affinity
(pKi)

Functional Activity Reference

Human 5-HT1B 7.9 Agonist

Human 5-HT1D 8.4 Agonist

Human 5-HT1A 6.8 -

Human 5-HT1E 6.8 -

Human 5-HT1F 7.2 -

Human 5-HT2A 5.8
Weak Agonist (EC50

= 123 nM)

Human 5-HT2B 5.7 -

Human 5-HT2C <5.0 -

Human 5-HT5A 6.1 -

Human 5-HT6 <5.0 -

Human 5-HT7 5.9 -

Aryl Hydrocarbon

Receptor (AhR)
Low Affinity Weak Agonist
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In Vitro/In Vivo
Model

Parameter Value Reference

Human Isolated

Coronary Artery

Constriction

pD2 7.39 ± 0.09

Emax (% of K+

contraction)
13.0 ± 4.5

Porcine Carotid

Arteriovenous

Anastomotic Blood

Flow

ED50 (i.v.) 76 ± 23 µg/kg

Pharmacokinetics
Avitriptan is rapidly absorbed after oral administration, with peak plasma concentrations

reached within 1 to 2 hours. Its pharmacokinetics are proportional to the dose in the 75-200 mg

range. The bioavailability of orally administered Avitriptan is approximately 17%. Following

intravenous administration, Avitriptan exhibits a terminal half-life of about 8 hours.

Data Presentation: Pharmacokinetic Parameters
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Parameter
Route of
Administration

Value
Subject
Population

Reference

Tmax (Time to

Peak Plasma

Concentration)

Oral (75-200 mg) 1 - 2 hours Migraine Patients

Terminal Half-life

(t1/2)

Intravenous

(12.7-38 mg)
~8 hours Healthy Subjects

Oral

Bioavailability
Oral 17% -

Cmax (Peak

Plasma

Concentration)

Oral
Reached up to

~2 µM
-

Cmax (Peak

Plasma

Concentration)

Intravenous (10

mg)

Reached up to

~1 µM
-

Experimental Protocols
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are utilized to determine the affinity of a compound for a specific

receptor.

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a

cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and

resuspended in a suitable assay buffer.

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-serotonin) is incubated

with the membrane preparation in the presence of varying concentrations of the unlabeled

test compound (Avitriptan).

Separation: The bound radioligand is separated from the unbound radioligand by rapid

filtration through a glass fiber filter.
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Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated

using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

In a study on Avitriptan's interaction with the Aryl Hydrocarbon Receptor, a radioligand

competitive binding assay was performed using cytosolic protein from murine hepatoma

Hepa1c1c7 cells, incubated with [3H]-TCDD in the presence of Avitriptan. Specific binding

was determined by subtracting non-specific binding (measured in the presence of excess

unlabeled TCDF).

Functional Assay: cAMP Measurement (General
Protocol)
Functional assays, such as the measurement of cyclic AMP (cAMP), are used to determine the

efficacy of a compound as an agonist or antagonist at a G-protein coupled receptor. 5-HT1B

and 5-HT1D receptors are Gi/o-coupled, and their activation leads to a decrease in intracellular

cAMP levels.

Cell Culture: Cells stably expressing the human 5-HT1B or 5-HT1D receptor are cultured

and seeded in microplates.

Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to

prevent cAMP degradation. Subsequently, they are stimulated with varying concentrations of

the test compound (Avitriptan) in the presence of an adenylyl cyclase activator (e.g.,

forskolin).

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is

measured using a competitive immunoassay, often employing techniques like Homogeneous

Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration

of the agonist that produces 50% of the maximal response) and Emax (the maximal

response) are calculated to quantify the potency and efficacy of the compound.
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Aryl Hydrocarbon Receptor (AhR) Activation Assay:
Reporter Gene Assay (General Protocol)

Cell Line: A cell line (e.g., human hepatoma cells) is engineered to contain a reporter gene

(e.g., luciferase) under the control of a promoter with xenobiotic responsive elements

(XREs), the DNA binding sites for the activated AhR-ARNT complex.

Treatment: The cells are treated with varying concentrations of the test compound

(Avitriptan).

Lysis and Measurement: After a defined incubation period, the cells are lysed, and the

activity of the reporter enzyme (e.g., luciferase) is measured.

Data Analysis: The fold induction of reporter gene activity relative to a vehicle control is

calculated to determine the agonistic activity of the test compound.

In a study on Avitriptan, activation of AhR was assessed in reporter gene assays, which

showed that Avitriptan induced AhR-dependent transcription.

Signaling Pathways and Experimental Workflows
Diagrams
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5-HT1B/1D Receptor Signaling Pathway
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Radioligand Binding Assay Workflow

Conclusion
Avitriptan is a potent and selective 5-HT1B/1D receptor agonist that demonstrated preliminary

efficacy in the acute treatment of migraine. Its pharmacological profile is characterized by high-

affinity binding to its target receptors and functional agonism leading to vasoconstriction and

inhibition of neuropeptide release. The pharmacokinetic properties of Avitriptan include rapid

oral absorption and a terminal half-life of approximately 8 hours after intravenous

administration. Despite its promising primary pharmacology, the development of Avitriptan was

halted due to safety concerns related to elevated liver enzymes at high doses. The discovery of

its off-target activity as a weak aryl hydrocarbon receptor agonist provides a potential area for

further investigation into the mechanisms underlying these adverse effects. This

comprehensive pharmacological profile serves as a valuable resource for researchers in the

fields of migraine therapeutics and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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